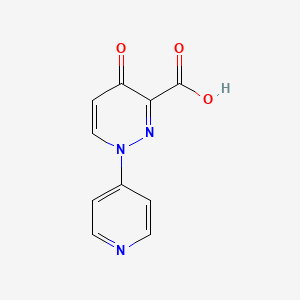
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of isoxazole intermediates. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can undergo Mo(CO)6-mediated ring expansion to form the desired pyridazine derivative . This method is advantageous due to its high reactivity and the ability to produce various substituted derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific solvents, such as xylene, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Aplicaciones Científicas De Investigación
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Pyridazine: A closely related compound with similar structural features but different functional groups.
Pyridazinone: Another derivative with a similar core structure but distinct chemical properties.
Pyrazine: A related heterocyclic compound with nitrogen atoms at different positions.
Uniqueness: 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
4-oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-3-6-13(12-9(8)10(15)16)7-1-4-11-5-2-7/h1-6H,(H,15,16) |
Clave InChI |
YEEBHMHOVXRMMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N2C=CC(=O)C(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


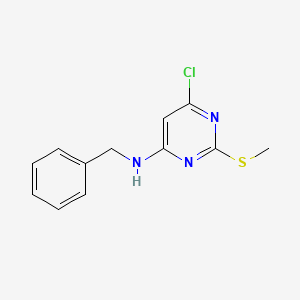
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
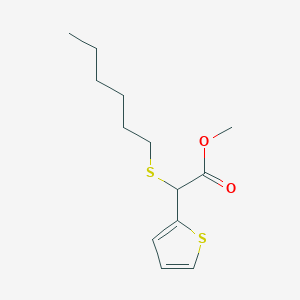
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
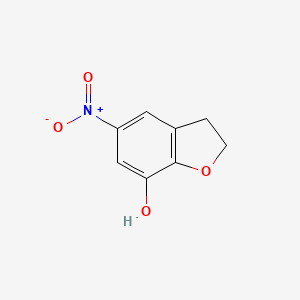
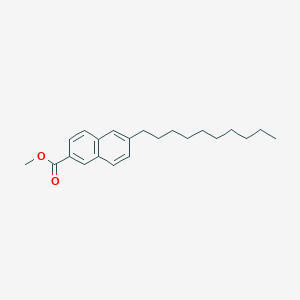
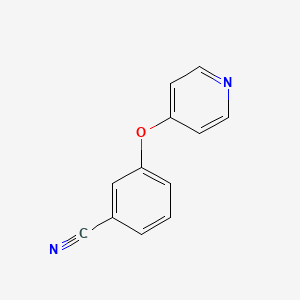

![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
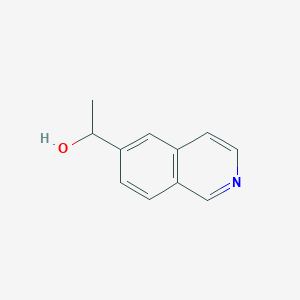
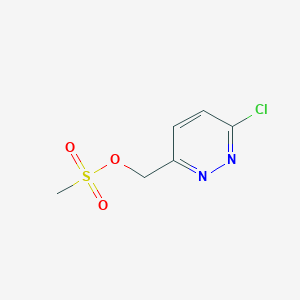
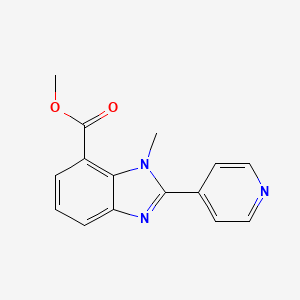
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
